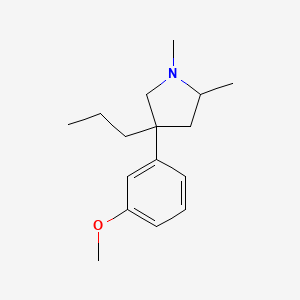
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C23H40N4O2S. This compound is part of the purine family, which is significant in various biochemical processes. It is characterized by its unique structure, which includes a purine core substituted with methyl, nonyl, octylsulfanyl, and dihydro groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the nonyl and octylsulfanyl groups through alkylation reactions. The methyl group is usually introduced via methylation using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Solvent extraction and recrystallization are common purification steps to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, where thiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, thiolates
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted purine derivatives depending on the nucleophile used
科学的研究の応用
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The sulfur-containing group may play a role in redox reactions, influencing cellular oxidative states. The purine core can interact with nucleic acids, potentially affecting gene expression or replication processes.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure but different substituents.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases, also a purine derivative.
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol): Used to treat gout, structurally similar but with different functional groups.
Uniqueness
3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of nonyl and octylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C23H40N4O2S |
|---|---|
分子量 |
436.7 g/mol |
IUPAC名 |
3-methyl-7-nonyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C23H40N4O2S/c1-4-6-8-10-12-13-15-17-27-19-20(26(3)22(29)25-21(19)28)24-23(27)30-18-16-14-11-9-7-5-2/h4-18H2,1-3H3,(H,25,28,29) |
InChIキー |
PULPXYOISJSLKT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN1C2=C(N=C1SCCCCCCCC)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)
![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)


